4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one is an organic compound with a complex structure that includes a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one typically involves the reaction of 2-methoxybenzylamine with 2-chloroquinoxaline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an inhibitor of certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 2-Methoxyphenyl isocyanate
Uniqueness
4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one stands out due to its unique quinoxaline core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-5-2-6-12(15)10-18-11-16(19)17-13-7-3-4-8-14(13)18/h2-9H,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQJWHKCZDRDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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